molecular formula C8H16O6S2 B14791769 2-Acetylthiomethyl-3-acetylthiopropionic acid

2-Acetylthiomethyl-3-acetylthiopropionic acid

Cat. No.: B14791769
M. Wt: 272.3 g/mol
InChI Key: NAMLDQMJDFDKCL-UHFFFAOYSA-N
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Description

2-Acetylthiomethyl-3-acetylthiopropionic acid is an organic compound with significant potential in various scientific fields. It is characterized by the presence of acetyl and thiomethyl groups attached to a propionic acid backbone. This compound is known for its unique chemical properties and reactivity, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-acetylthiomethyl-3-acetylthiopropionic acid typically involves the reaction of appropriate thiol and acetyl compounds under controlled conditions. One common method includes the reaction of 3-mercaptopropionic acid with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 2-Acetylthiomethyl-3-acetylthiopropionic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Acetylthiomethyl-3-acetylthiopropionic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-acetylthiomethyl-3-acetylthiopropionic acid involves its interaction with specific molecular targets. The acetyl and thiomethyl groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and proteins, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate oxidative stress and cellular signaling pathways .

Comparison with Similar Compounds

  • 3-Acetylthio-2-methylpropionic acid
  • 2-Acetylthiomethyl-3-(4-methylbenzoyl)propionic acid
  • 2-Methyl-3-furanthiol acetate

Comparison: 2-Acetylthiomethyl-3-acetylthiopropionic acid is unique due to the presence of both acetyl and thiomethyl groups, which confer distinct chemical properties and reactivity.

Properties

Molecular Formula

C8H16O6S2

Molecular Weight

272.3 g/mol

IUPAC Name

acetic acid;3-sulfanyl-2-(sulfanylmethyl)propanoic acid

InChI

InChI=1S/C4H8O2S2.2C2H4O2/c5-4(6)3(1-7)2-8;2*1-2(3)4/h3,7-8H,1-2H2,(H,5,6);2*1H3,(H,3,4)

InChI Key

NAMLDQMJDFDKCL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(=O)O.C(C(CS)C(=O)O)S

Origin of Product

United States

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